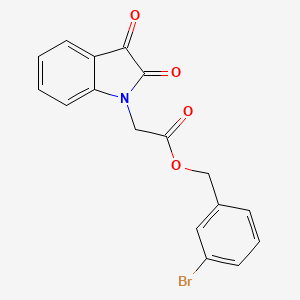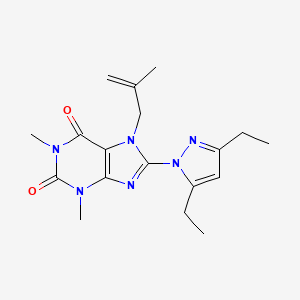![molecular formula C21H12N2O2 B4601295 2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione](/img/structure/B4601295.png)
2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione
Vue d'ensemble
Description
2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione is a complex heterocyclic compound that combines the structural features of quinoline and isoquinoline. These fused ring systems are known for their stability and aromaticity, making them valuable in various chemical and biological applications .
Applications De Recherche Scientifique
2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting anions and cations.
Industry: Used in the development of new materials with specific electronic and photophysical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones . The Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, is another method used to synthesize quinoline derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at positions with higher electron density.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted quinoline and isoquinoline derivatives, which can be further functionalized for specific applications .
Mécanisme D'action
The mechanism of action of 2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione in its applications, particularly as a chemosensor, involves photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) effects. These mechanisms allow the compound to interact with specific ions, leading to changes in its fluorescence properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Hexyloxy-phenyl)-6-nitro-benzo[de]isoquinoline-1,3-dione
- 2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives
Uniqueness
2-Quinolin-6-yl-benzo[de]isoquinoline-1,3-dione is unique due to its combined quinoline and isoquinoline structures, which provide enhanced stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical properties .
Propriétés
IUPAC Name |
2-quinolin-6-ylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O2/c24-20-16-7-1-4-13-5-2-8-17(19(13)16)21(25)23(20)15-9-10-18-14(12-15)6-3-11-22-18/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTWMUUOCRXCPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC5=C(C=C4)N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4601213.png)

![(2E)-2-(4-chlorophenyl)-3-[3,4-diethoxy-5-(prop-2-en-1-yl)phenyl]prop-2-enenitrile](/img/structure/B4601226.png)

![N-(5-chloro-2-methylphenyl)-2-[cyclohexyl(methyl)amino]acetamide](/img/structure/B4601235.png)
![N-ETHYL-N-[(1-ETHYL-3,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4601243.png)

![5-(2-phenylethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4601250.png)

![N-(2,3-DIMETHYLPHENYL)-2-[4-(4-METHYLPIPERIDINE-1-CARBONYL)-2-OXO-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B4601261.png)
![(5E)-5-[3,5-dichloro-2-(3-phenoxypropoxy)benzylidene]-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4601269.png)
![2,2'-[1,5-pentanediylbis(thio)]bis-1,3-benzoxazole](/img/structure/B4601272.png)
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-[4-CHLORO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4601306.png)
![N-[4-iodo-2-(pyridin-3-ylmethylcarbamoyl)phenyl]naphthalene-1-carboxamide](/img/structure/B4601308.png)
